N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound featuring a benzofuran core linked to a hydroxypropyl chain and an ethanediamide bridge, terminating in a 4-(trifluoromethoxy)phenyl group. Key structural attributes include:
- Benzofuran moiety: Contributes to aromatic stacking interactions and rigidity.
- Hydroxypropyl chain: Enhances solubility via hydrogen bonding.
- Ethanediamide linker: Facilitates hydrogen bonding with biological targets.
- Trifluoromethoxy substituent: Imparts metabolic stability and electron-withdrawing effects.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O5/c1-19(28,16-10-12-4-2-3-5-15(12)29-16)11-24-17(26)18(27)25-13-6-8-14(9-7-13)30-20(21,22)23/h2-10,28H,11H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPIPABFAUOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCl2, followed by reductive desulfurization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzofuran ring and trifluoromethoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and trifluoromethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The hydroxypropyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Variations
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide ( )
- Heteroatom substitution: Replaces benzofuran’s oxygen with sulfur (benzothiophene). Impact: Benzothiophene’s larger atomic radius increases lipophilicity (logP ~3.5 vs.
- Phenyl substituent: Dimethylamino (electron-donating) vs. trifluoromethoxy (electron-withdrawing). Electronic effects: Dimethylamino increases electron density on the phenyl ring, favoring cationic interactions, while trifluoromethoxy enhances oxidative stability.
- Molecular weight : 397.49 g/mol (benzothiophene analog) vs. 422.36 g/mol (target compound).
Table 1: Structural and Electronic Comparison
Triazole Derivatives ( )
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]) differ significantly:
- Core structure : Triazole vs. benzofuran.
- Triazoles offer rigidity and hydrogen-bonding sites (N-H and C=S groups), whereas benzofuran relies on π-π interactions.
- Substituents : Halophenylsulfonyl groups introduce steric bulk and polarity, contrasting with the target’s trifluoromethoxy phenyl group.
- Spectral data : Triazoles exhibit C=S stretches (~1250 cm⁻¹) absent in the target compound, which instead shows ethanediamide C=O stretches (~1660–1680 cm⁻¹) .
Table 2: Comparative Spectral Features
Functional Implications
- Metabolic stability: Trifluoromethoxy resists oxidative degradation better than dimethylamino, which may undergo N-demethylation .
- Bioactivity : Benzofuran’s oxygen supports hydrogen bonding with serine or threonine residues in enzymes, whereas benzothiophene’s sulfur may enhance hydrophobic binding .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C19H20F3N3O3
Research indicates that this compound interacts with specific biological pathways, primarily through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Table 1: Inhibition Potency of this compound
Biological Effects
The compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in various models, including mouse ear edema and carrageenan-induced paw edema models.
- Analgesic Activity : Studies suggest that it may also possess analgesic properties, potentially through similar pathways as its anti-inflammatory effects.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Topical Application Study :
- Chronic Inflammation Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
